ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-12-19(15-22(23)24)27(25(29)18-10-8-16(2)9-11-18)37(33,34)21-7-5-6-20(14-21)28(31)32/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHPAQZUOWKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the sulfonylamino group. Common reagents used in the synthesis include ethyl 2-methylbenzoylacetate and various sulfonyl chlorides. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity :
- Research indicates that compounds similar to Ethyl 2-Methyl-5-[N-(3-Nitrobenzenesulfonyl)4-Methylbenzamido]-1-Benzofuran-3-Carboxylate exhibit significant antibacterial properties. For example, derivatives with nitro groups have shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
-
Antitumor Properties :
- The compound's structural analogs have been investigated for their antitumor activities. Studies demonstrate that certain benzofuran derivatives can inhibit tumor cell proliferation, suggesting a potential role in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells.
- Enzyme Inhibition :
Case Studies
- Study on Antibacterial Efficacy :
-
Antitumor Activity Assessment :
- A comprehensive analysis of benzofuran derivatives was conducted to assess their antitumor activity against various cell lines, including HL60 and MCF7. The findings revealed that certain derivatives induced significant cytotoxic effects, warranting further investigation into their mechanisms of action .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The benzofuran ring structure may also play a role in binding to biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
- Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of both the sulfonylamino and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its analogs.
Biological Activity
Ethyl 2-Methyl-5-[N-(3-Nitrobenzenesulfonyl)4-Methylbenzamido]-1-Benzofuran-3-Carboxylate is a complex organic compound that belongs to the benzofuran family, which has been extensively studied for its diverse biological activities. The benzofuran core structure is known for various pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. This article aims to collate and analyze the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
The structure features a benzofuran ring substituted with an ethyl ester, a methyl group, and a sulfonamide moiety, which are critical for its biological activity.
Antitumor Activity
Benzofuran derivatives have shown significant promise in cancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated IC₅₀ values in the low micromolar range against ovarian cancer cells (e.g., A2780) and other malignancies .
A recent study highlighted that compounds structurally related to this compound exhibited notable growth inhibition in several cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7), with GI₅₀ values ranging from 2.20 μM to 5.86 μM .
The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. The presence of the sulfonamide group is believed to enhance the compound's interaction with biological targets involved in cell cycle regulation and apoptosis pathways. Specific studies have reported that these compounds can inhibit NF-κB signaling, a pathway critical for tumor survival and proliferation .
Antimicrobial Activity
Benzofuran compounds have also been evaluated for their antibacterial properties. Research indicates that modifications at the benzofuran nucleus can significantly affect antimicrobial efficacy. For example, certain derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria . The sulfonamide moiety may contribute to this activity by interfering with bacterial folic acid synthesis.
Case Studies
| Compound | Cell Line | IC₅₀ (μM) | Activity |
|---|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 | Antitumor |
| Compound 35 | PC-3 (Prostate) | 2.68 | Antitumor |
| Compound 36 | MCF-7 (Breast) | 10 | Antitumor |
| Benzofuran A | Staphylococcus aureus | <10 | Antibacterial |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate its safety profile. Preliminary data suggest favorable absorption characteristics; however, further studies are required to fully elucidate its metabolic pathways and potential toxic effects .
Q & A
Q. What are the critical steps for optimizing the multi-step synthesis of this compound?
The synthesis involves Friedel-Crafts acylation, sulfonylation, and esterification. Key considerations include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance electrophilic substitution efficiency .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final purification via recrystallization in ethanol improves yield (≥75%) .
- Temperature control : Maintain sub-0°C conditions during sulfonylation to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
A multi-technique approach ensures structural confirmation and purity:
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify benzofuran core, sulfonamide, and ester groups .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 558.6) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare results from broth microdilution (MIC) and time-kill kinetics for antimicrobial activity .
- Structural analogs : Synthesize derivatives (e.g., replacing the nitro group with halogens) to isolate pharmacophores responsible for specific activities .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase) and validate via site-directed mutagenesis .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
Advanced modeling approaches include:
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies .
- Chemoinformatics : QSAR models using descriptors like logP and polar surface area to correlate structure with metabolic stability .
Q. How can solubility challenges in pharmacological assays be addressed without compromising bioactivity?
Methodological solutions involve:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
- pH adjustment : Prepare buffered solutions (pH 7.4) to stabilize the sulfonamide group and reduce precipitation .
- Prodrug strategies : Synthesize phosphate esters of the carboxylate group for improved permeability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
